molecular formula C21H28N2O5S2 B2485007 2-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide CAS No. 954607-65-9

2-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide

Cat. No.: B2485007
CAS No.: 954607-65-9
M. Wt: 452.58
InChI Key: YFZGYMSOOQGOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C21H28N2O5S2 and its molecular weight is 452.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

  • Crystal Structure Analysis : Sulfonamide compounds have been studied for their crystal structures, revealing interactions such as intramolecular N—H⋯O=S and intermolecular N—H⋯O=C hydrogen bonds, which lead to the formation of hydrogen-bonded chains. These structural insights are significant for understanding the chemical behavior and potential applications of these compounds in materials science (Gelbrich, Haddow, & Griesser, 2011).

Pharmacological Applications

  • Pharmacological and Structure–Activity Relationship : Some derivatives have been synthesized and evaluated for their pharmacological activities, including diuretic, antihypertensive, and anti-diabetic potentials. The synthesis explores the structure–activity relationship, providing a basis for developing new therapeutic agents (Rahman et al., 2014).

Synthesis and Characterization

  • Synthesis of Derivatives : The synthesis of sulfonamide derivatives, such as 2-hydroxy-1,2,3,4-tetrahydroquinoline, involves reactions with enolates of 1,3-dicarbonyl compounds. These studies contribute to the field of organic chemistry by providing new methods for synthesizing complex molecules (Croce et al., 2006).

Enzyme Inhibition for Therapeutic Use

  • Enzyme Inhibitory Kinetics and Alzheimer’s Disease : Research into sulfonamides has also extended into the development of enzyme inhibitors, particularly for therapeutic use in conditions like Alzheimer’s disease. These studies involve the synthesis of new sulfonamide derivatives and their evaluation as acetylcholinesterase inhibitors, providing insights into potential treatments for neurodegenerative diseases (Abbasi et al., 2018).

Molecular Assembly and Conformation

  • Conformation and Assembly : The conformation and assembly of arylsulfonamide derivatives have been explored, showing how structural variations, like the addition of a methylene group, can influence the molecular conformation and crystal packing. These findings have implications for the design and development of new materials and drugs (de Castro et al., 2013).

Future Directions

Future studies could focus on synthesizing this compound and studying its physical and chemical properties. Biological studies could be conducted to determine its potential activities and mechanism of action .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S2/c1-3-13-30(26,27)23-12-10-18-6-7-20(15-19(18)16-23)22-29(24,25)14-11-17-4-8-21(28-2)9-5-17/h4-9,15,22H,3,10-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZGYMSOOQGOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.